

# Physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 5-(4-Chlorophenyl)cyclohexane-1,3-dione

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## An In-depth Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

### Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **5-(4-Chlorophenyl)cyclohexane-1,3-dione**. While specific experimental data for this compound is limited, this document synthesizes information from analogous structures and the well-documented chemistry of the 1,3-cyclohexanedione scaffold. The guide covers nomenclature, structural properties, predicted physical constants, spectral characteristics, and a plausible synthetic pathway. Furthermore, it delves into the significant keto-enol tautomerism inherent to this class of molecules and explores their potential applications in drug discovery and development, supported by evidence from related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of 5-aryl-cyclohexane-1,3-dione derivatives.

### Compound Identification and Structure

**5-(4-Chlorophenyl)cyclohexane-1,3-dione** is a derivative of cyclohexane-1,3-dione, featuring a 4-chlorophenyl substituent at the 5-position of the cyclohexane ring.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-(4-chlorophenyl)cyclohexane-1,3-dione
CAS Number	27463-38-3 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> ClO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	222.67 g/mol <a href="#">[1]</a> <a href="#">[2]</a>

The core structure is the cyclohexane-1,3-dione ring, which is known to be a versatile scaffold in medicinal chemistry.[\[3\]](#)[\[4\]](#) The presence of the chlorine atom on the phenyl ring is expected to influence the compound's lipophilicity and electronic properties, which can, in turn, affect its biological activity.

## Predicted Physical Characteristics

Direct experimental data for the physical properties of **5-(4-Chlorophenyl)cyclohexane-1,3-dione** are not readily available in the literature. However, by examining closely related analogs, we can predict its key physical characteristics with a reasonable degree of confidence.

Table 2: Predicted Physical Properties

Property	Predicted Value	Rationale/Supporting Data
Appearance	White to off-white crystalline solid	Based on the appearance of related aryl-cyclohexanedione compounds.
Melting Point	Approx. 185-195 °C	The melting point of 5-phenylcyclohexane-1,3-dione is 188 °C[5], and 5-(4-fluorophenyl)cyclohexane-1,3-dione is 186-189 °C.[6][7] The chloro-substituted analog is expected to have a similar melting point.
Boiling Point	> 300 °C (decomposes)	High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.	The parent compound, 1,3-cyclohexanedione, is slightly soluble in water.[8] The addition of the lipophilic 4-chlorophenyl group will likely decrease water solubility.

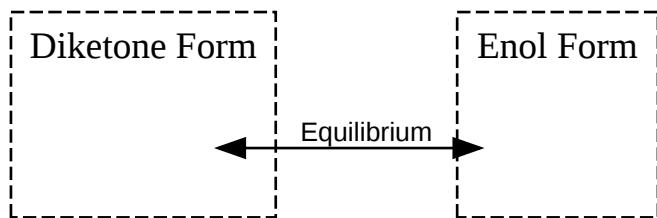
## Chemical Characteristics and Reactivity

The chemical behavior of **5-(4-Chlorophenyl)cyclohexane-1,3-dione** is dominated by the 1,3-dicarbonyl functionality, which imparts several key reactive features.

### Keto-Enol Tautomerism

A critical feature of 1,3-cyclohexanediones is their existence in a tautomeric equilibrium between the diketo form and the more stable enol form.[8] In solution, the enol tautomer, 3-hydroxy-5-(4-chlorophenyl)cyclohex-2-en-1-one, is expected to be the predominant species. This stability is attributed to the formation of a conjugated system and intermolecular hydrogen bonding in concentrated solutions.[2] The equilibrium is solvent-dependent.[9]

Diagram 1: Keto-Enol Tautomerism

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Caption: Tautomeric equilibrium of the cyclohexane-1,3-dione core.

## Acidity

The protons on the carbon atom alpha to both carbonyl groups (C2) are acidic due to the resonance stabilization of the resulting enolate anion. This acidity allows for a variety of alkylation and acylation reactions at this position. The parent 1,3-cyclohexanedione has a pKa of approximately 5.26.[8]

## Reactivity

The enol form possesses a nucleophilic double bond, making it susceptible to electrophilic attack. The carbonyl groups can undergo standard ketone reactions, such as condensation with amines and hydrazines to form enaminones and other heterocyclic systems. The versatile reactivity of the 1,3-cyclohexanedione scaffold makes it a valuable building block in organic synthesis.[3]

## Spectral Analysis (Predicted)

While experimental spectra for **5-(4-Chlorophenyl)cyclohexane-1,3-dione** are not available, we can predict the key spectral features based on its structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of 5-phenylcyclohexane-1,3-dione can be used as a model.[10] The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, the

methine proton at C5, and the methylene protons at C4 and C6. The enolic proton will likely appear as a broad singlet at a downfield chemical shift.

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic ( $\text{C}_6\text{H}_4\text{Cl}$ )	7.2 - 7.5	Multiplet
Enolic OH	~11-12	Broad Singlet
Vinylic ( $\text{C}_2\text{-H}$ )	~5.5	Singlet
Methine ( $\text{C}_5\text{-H}$ )	~3.5	Multiplet
Methylene ( $\text{C}_4$ , $\text{C}_6\text{-H}$ )	2.2 - 2.8	Multiplet

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will be characterized by signals for the carbonyl carbons, the enolic carbons, and the carbons of the 4-chlorophenyl group.

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon(s)	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl ( $\text{C}_1$ , $\text{C}_3$ )	~190 - 205
Enolic ( $\text{C}_2$ , $\text{C}_3$ )	~100, ~175
Aromatic ( $\text{C}_6\text{H}_4\text{Cl}$ )	~128 - 140
Methine ( $\text{C}_5$ )	~40
Methylene ( $\text{C}_4$ , $\text{C}_6$ )	~30 - 35

## Infrared (IR) Spectroscopy

The IR spectrum of  $\beta$ -diketones is characterized by strong absorptions from the carbonyl groups.[\[11\]](#)[\[12\]](#) Due to the predominance of the enol form, a broad O-H stretch from the enolic

hydroxyl group is expected, along with C=O and C=C stretching vibrations from the conjugated system.

Table 5: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (enolic)	3200 - 2500	Broad, Medium
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	2950 - 2850	Medium
C=O (conjugated ketone)	1650 - 1600	Strong
C=C (conjugated)	1600 - 1550	Strong
C-Cl	850 - 800	Strong

## Synthesis Protocol

A plausible and efficient synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through a one-pot Michael-Claisen condensation reaction.[13]

Diagram 2: Proposed Synthetic Workflow



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Caption: One-pot synthesis of the target compound.

## Step-by-Step Methodology

- Reaction Setup: To a solution of a strong base, such as sodium hydride, in an anhydrous solvent like toluene, add acetone at a reduced temperature (-10 °C to 0 °C).
- Michael Addition: Slowly add a solution of an α,β-unsaturated ester, such as ethyl 4-chlorocinnamate, to the reaction mixture. The enolate of acetone will act as the Michael

donor.

- Claisen Condensation: After the Michael addition is complete, allow the reaction to warm to room temperature. An intramolecular Claisen condensation will occur to form the cyclohexane-1,3-dione ring system.
- Workup: Quench the reaction with a dilute acid and extract the product with an organic solvent.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the desired **5-(4-Chlorophenyl)cyclohexane-1,3-dione**.

This one-pot procedure is advantageous due to its atom economy and operational simplicity.

[13]

## Applications in Drug Development

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[14][15]

- Anticancer Agents: Numerous studies have demonstrated the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[3][4] They have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
- Enzyme Inhibition: The dione moiety can act as a pharmacophore for the inhibition of several classes of enzymes.[14] For instance, derivatives have been developed as potent inhibitors of tyrosine kinases.[14]
- Antimicrobial Properties: Some cyclohexane-1,3-dione derivatives have shown promising antibacterial and antifungal activities.[15]

The introduction of the 4-chlorophenyl group in **5-(4-Chlorophenyl)cyclohexane-1,3-dione** provides a handle for further structural modifications to optimize potency and pharmacokinetic properties for various therapeutic targets.

## Conclusion

**5-(4-Chlorophenyl)cyclohexane-1,3-dione** is a compound of significant interest due to the established importance of the 1,3-cyclohexanedione scaffold in medicinal chemistry. While direct experimental data is sparse, this guide provides a robust, data-driven overview of its predicted physical and chemical properties, spectral characteristics, and a viable synthetic route. The pronounced keto-enol tautomerism and the versatile reactivity of this molecule make it an attractive starting point for the synthesis of novel bioactive compounds. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584144#physical-and-chemical-characteristics-of-5-4-chlorophenyl-cyclohexane-1-3-dione]

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